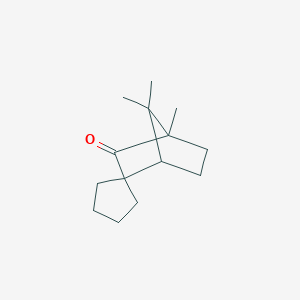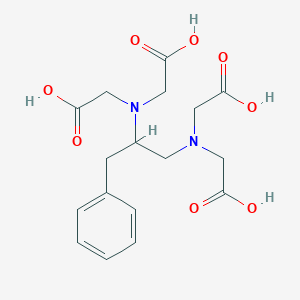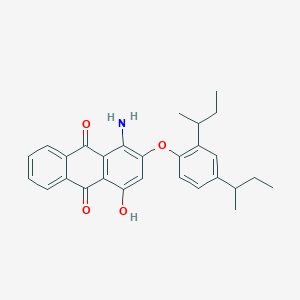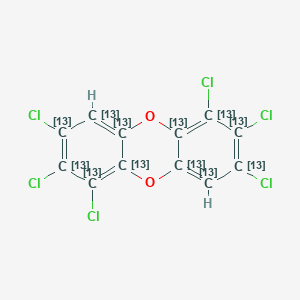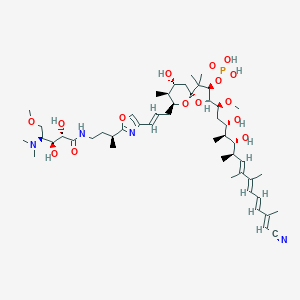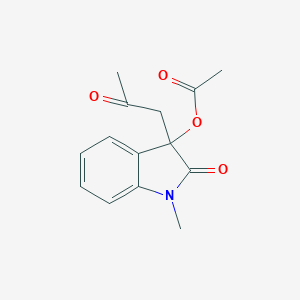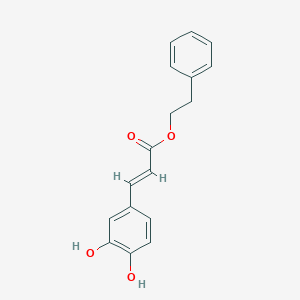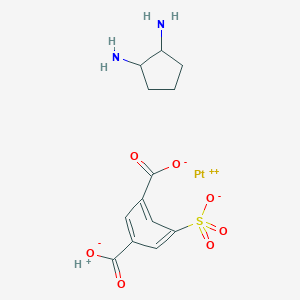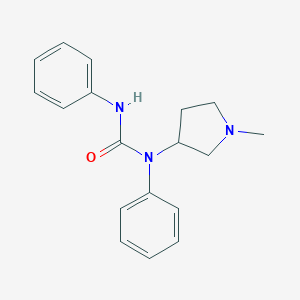
1,3-Diphenyl-1-(1-methyl-3-pyrrolidinyl)urea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,3-Diphenyl-1-(1-methyl-3-pyrrolidinyl)urea, also known as DPU, is a synthetic compound that has been used in scientific research for its potential therapeutic applications. DPU belongs to the class of urea derivatives and has been found to exhibit various biochemical and physiological effects.
Mécanisme D'action
The mechanism of action of 1,3-Diphenyl-1-(1-methyl-3-pyrrolidinyl)urea is not fully understood, but it is believed to involve the inhibition of certain enzymes and receptors that are involved in the growth and proliferation of cancer cells. Additionally, 1,3-Diphenyl-1-(1-methyl-3-pyrrolidinyl)urea has been found to modulate the activity of certain neurotransmitters in the brain, which may contribute to its potential therapeutic effects in neurodegenerative diseases.
Effets Biochimiques Et Physiologiques
1,3-Diphenyl-1-(1-methyl-3-pyrrolidinyl)urea has been found to exhibit a variety of biochemical and physiological effects, including the inhibition of cell proliferation, the induction of apoptosis, and the modulation of neurotransmitter activity. Additionally, 1,3-Diphenyl-1-(1-methyl-3-pyrrolidinyl)urea has been found to exhibit anti-inflammatory and antioxidant properties, which may contribute to its potential therapeutic applications.
Avantages Et Limitations Des Expériences En Laboratoire
One of the major advantages of using 1,3-Diphenyl-1-(1-methyl-3-pyrrolidinyl)urea in lab experiments is its potent anti-tumor activity, which makes it a promising candidate for cancer treatment. Additionally, 1,3-Diphenyl-1-(1-methyl-3-pyrrolidinyl)urea has been found to exhibit low toxicity in vitro, which is a desirable characteristic for potential therapeutic agents. However, one of the limitations of using 1,3-Diphenyl-1-(1-methyl-3-pyrrolidinyl)urea in lab experiments is its relatively low solubility in aqueous solutions, which may affect its bioavailability and efficacy.
Orientations Futures
There are several future directions for the research and development of 1,3-Diphenyl-1-(1-methyl-3-pyrrolidinyl)urea. One potential direction is the investigation of its potential use in combination with other chemotherapeutic agents for the treatment of cancer. Additionally, further studies are needed to elucidate the exact mechanism of action of 1,3-Diphenyl-1-(1-methyl-3-pyrrolidinyl)urea in cancer cells and neurodegenerative diseases. Finally, the development of more efficient synthesis methods for 1,3-Diphenyl-1-(1-methyl-3-pyrrolidinyl)urea may improve its bioavailability and efficacy for potential therapeutic applications.
Méthodes De Synthèse
The synthesis of 1,3-Diphenyl-1-(1-methyl-3-pyrrolidinyl)urea involves the reaction between 1-methyl-3-pyrrolidinylamine and diphenylisocyanate in the presence of a catalyst. The resulting compound is then purified through a series of chromatographic techniques.
Applications De Recherche Scientifique
1,3-Diphenyl-1-(1-methyl-3-pyrrolidinyl)urea has been extensively studied for its potential applications in cancer treatment, as it has been found to exhibit potent anti-tumor activity in vitro. Additionally, 1,3-Diphenyl-1-(1-methyl-3-pyrrolidinyl)urea has also been investigated for its potential use in the treatment of neurodegenerative diseases, such as Alzheimer's disease, due to its ability to inhibit the formation of beta-amyloid plaques.
Propriétés
Numéro CAS |
19996-88-4 |
|---|---|
Nom du produit |
1,3-Diphenyl-1-(1-methyl-3-pyrrolidinyl)urea |
Formule moléculaire |
C18H21N3O |
Poids moléculaire |
295.4 g/mol |
Nom IUPAC |
1-(1-methylpyrrolidin-3-yl)-1,3-diphenylurea |
InChI |
InChI=1S/C18H21N3O/c1-20-13-12-17(14-20)21(16-10-6-3-7-11-16)18(22)19-15-8-4-2-5-9-15/h2-11,17H,12-14H2,1H3,(H,19,22) |
Clé InChI |
BAZXEKWTWJMZMP-UHFFFAOYSA-N |
SMILES |
CN1CCC(C1)N(C2=CC=CC=C2)C(=O)NC3=CC=CC=C3 |
SMILES canonique |
CN1CCC(C1)N(C2=CC=CC=C2)C(=O)NC3=CC=CC=C3 |
Synonymes |
1,3-Diphenyl-1-(1-methyl-3-pyrrolidinyl)urea |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





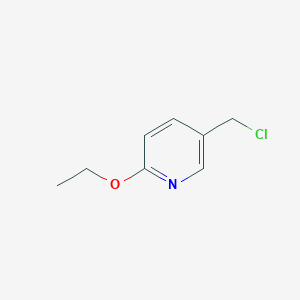
![Methyl [(4-nitrophenoxy)methyl]cyanocarbonimidodithioate](/img/structure/B24692.png)
